molecular formula C28H22 B6321235 1,2-Bis(fluoren-9-yl)ethane CAS No. 3747-24-8

1,2-Bis(fluoren-9-yl)ethane

Cat. No. B6321235
CAS RN: 3747-24-8
M. Wt: 358.5 g/mol
InChI Key: CGKZVLRUVQUGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(fluoren-9-yl)ethane (BFE) is a small organic molecule that has been studied for its potential use in a variety of scientific applications. BFE is a symmetrical, planar molecule composed of two fluoren-9-yl groups connected by an ethane bridge. It has a melting point of 130°C and a boiling point of 270°C. BFE is a highly stable molecule and is insoluble in water, but is soluble in organic solvents such as methanol, ethanol, and acetone.

Scientific Research Applications

1,2-Bis(fluoren-9-yl)ethane has been studied for its potential use in a variety of scientific research applications. 1,2-Bis(fluoren-9-yl)ethane has been used in the synthesis of polymers, as a reagent for the synthesis of organic compounds, as an additive to lubricants, as a fluorescent dye, and as a molecular switch. 1,2-Bis(fluoren-9-yl)ethane has also been studied for its potential use in the development of new materials for use in nanotechnology.

Mechanism Of Action

The mechanism of action of 1,2-Bis(fluoren-9-yl)ethane is not well understood. It is thought that 1,2-Bis(fluoren-9-yl)ethane may act as a Lewis acid, with the fluoren-9-yl groups acting as electron-withdrawing groups. This could lead to the formation of a complex between 1,2-Bis(fluoren-9-yl)ethane and other molecules, leading to the formation of new compounds. 1,2-Bis(fluoren-9-yl)ethane may also act as a catalyst, accelerating the rate of reaction of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-Bis(fluoren-9-yl)ethane are not well understood. 1,2-Bis(fluoren-9-yl)ethane has been found to be non-toxic in animal studies, and has not been found to cause any adverse effects in humans. However, further studies are needed to determine the safety of 1,2-Bis(fluoren-9-yl)ethane for human use.

Advantages And Limitations For Lab Experiments

1,2-Bis(fluoren-9-yl)ethane has several advantages for use in laboratory experiments. 1,2-Bis(fluoren-9-yl)ethane is a highly stable molecule, making it suitable for use in long-term experiments. 1,2-Bis(fluoren-9-yl)ethane is also soluble in organic solvents, making it easy to use in a variety of experiments. 1,2-Bis(fluoren-9-yl)ethane is also relatively inexpensive, making it a cost-effective choice for laboratory experiments.
One limitation of 1,2-Bis(fluoren-9-yl)ethane is that it is insoluble in water, making it difficult to use in aqueous solutions. Additionally, 1,2-Bis(fluoren-9-yl)ethane is a relatively small molecule, making it difficult to use in experiments requiring large amounts of material.

Future Directions

There are several potential future directions for research on 1,2-Bis(fluoren-9-yl)ethane. 1,2-Bis(fluoren-9-yl)ethane could be used in the development of new materials for use in nanotechnology. 1,2-Bis(fluoren-9-yl)ethane could also be used in the synthesis of polymers, or as a reagent for the synthesis of organic compounds. Additionally, 1,2-Bis(fluoren-9-yl)ethane could be used as a fluorescent dye, or as a molecular switch. Further research is needed to determine the safety of 1,2-Bis(fluoren-9-yl)ethane for human use, as well as to explore its potential applications.

properties

IUPAC Name

9-[2-(9H-fluoren-9-yl)ethyl]-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)27(23)17-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-28H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKZVLRUVQUGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Di(9-fluorenyl)ethane

Synthesis routes and methods

Procedure details

About 8.3 g (0.05 m) of fluorene was dissolved in 150 ml of tetrahydrofuran. Then 31.8 ml (0.05 m) of butyl lithium (1.6 molar in hexane) was added dropwise to this solution. After one hour, 2.3 ml (0.25 m) of dibromoethane in 25 ml of tetrahydrofuran was added. The solution was stirred for 3 hours. The yellow solution was washed with 50 ml of an aqueous NH4Cl solution (5 g NH4Cl/50 ml H2O), then washed with 50 ml of water and then the organic phase was dried over Na2SO4. Then the solvent was removed in vacuo. The light yellow residue was washed twice with 25 ml of pentane. The resulting product was white. The yield was 12.5 g, i.e. a yield of about 70%, based on the moles of fluorene reacted. The product was confirmed through 1H NMR, 13C NMR, mass spectroscopy, and gas chromatography.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
31.8 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

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